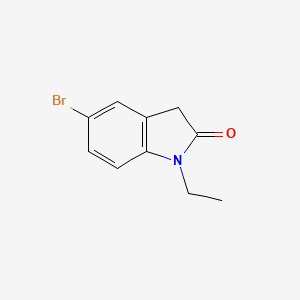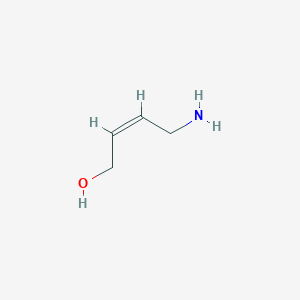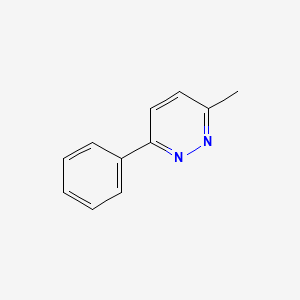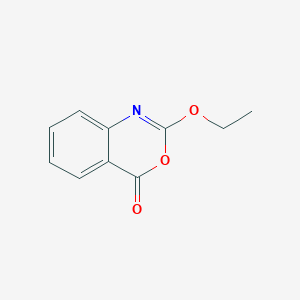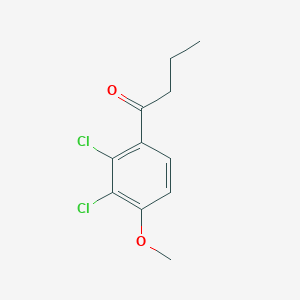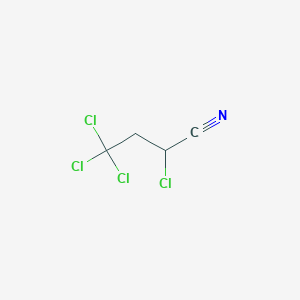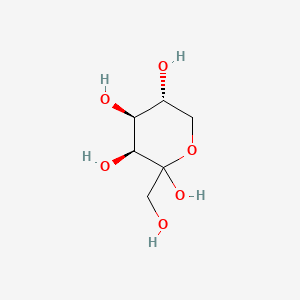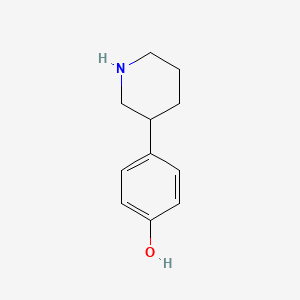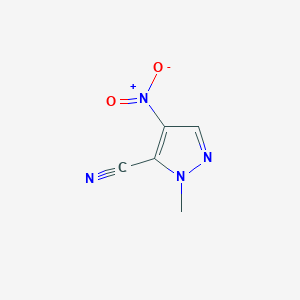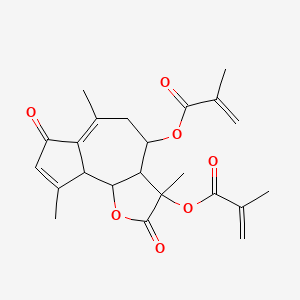
Olgoferin
Overview
Description
Olgoferin is a sesquiterpene lactone isolated from the plant Ferula olgae Regel et Schmalh . Sesquiterpene lactones are a class of terpenoids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and dermatology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of olgoferin involves the extraction from the roots of Ferula olgae. The process typically includes the following steps :
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using methanol or ethanol.
Liquid-Liquid Chromatography: The crude extract is then purified using liquid-liquid chromatography to isolate this compound along with other sesquiterpene lactones.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its extraction from natural sources rather than synthetic production. The scalability of the extraction process from Ferula olgae remains a challenge for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Olgoferin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Olgoferin is used as a model compound in the study of sesquiterpene lactones and their chemical properties.
Mechanism of Action
The mechanism of action of olgoferin involves its interaction with cellular pathways and molecular targets :
Cytotoxic Effects: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Melanin Inhibition: It inhibits melanin production by interfering with the α-melanocyte-stimulating hormone pathway in melanocytes.
Comparison with Similar Compounds
Olgoferin is part of a group of sesquiterpene lactones that includes compounds such as olgin, laferin, and talassin B . Compared to these compounds, this compound is unique due to its specific chemical structure and biological activities :
Olgin: Known for its cytotoxic effects but less effective in melanin inhibition.
Laferin: Exhibits strong cytotoxicity but different molecular targets.
Talassin B: Similar in structure but with distinct biological activities.
This compound’s unique combination of cytotoxic and melanin inhibitory properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[3,6,9-trimethyl-3-(2-methylprop-2-enoyloxy)-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-10(2)20(25)28-15-9-13(6)16-14(24)8-12(5)17(16)19-18(15)23(7,22(27)29-19)30-21(26)11(3)4/h8,15,17-19H,1,3,9H2,2,4-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRNSWURARYCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(C(C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C(=C)C)C(=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


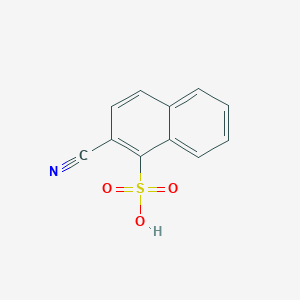
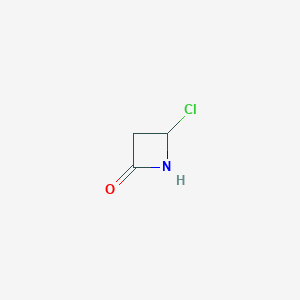
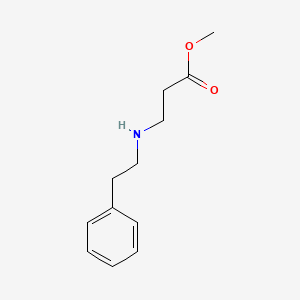
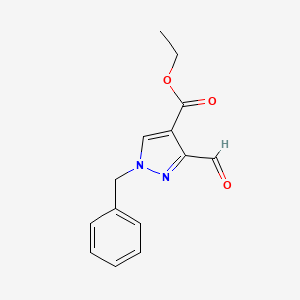
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)
